Barbacenic acid

Description

Barbituric acid (2,4,6-trioxohexahydropyrimidine) is a heterocyclic organic compound first synthesized by Adolf von Baeyer in 1864 via the condensation of urea and malonic acid . Its derivatives, particularly 5,5-disubstituted barbiturates, gained prominence in pharmacology after Emil Fischer and Joseph von Mering discovered the hypnotic properties of barbital (5,5-diethylbarbituric acid) in 1903 . Structurally, barbituric acid consists of a pyrimidine ring fused to a barbiturate core, with substituents at the C5 position critically influencing pharmacological activity . Early applications centered on sedation, anesthesia, and anticonvulsant therapy, but derivatives have since expanded into industrial dyes, photosensitizers, and organic synthesis precursors .

Properties

Molecular Formula |

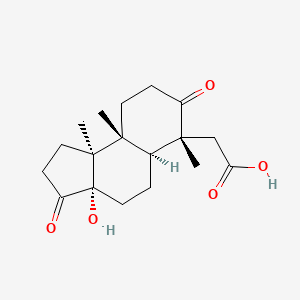

C18H26O5 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-[(3aS,5aS,6R,9aR,9bS)-3a-hydroxy-6,9a,9b-trimethyl-3,7-dioxo-2,4,5,5a,8,9-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]acetic acid |

InChI |

InChI=1S/C18H26O5/c1-15(10-14(21)22)11-4-9-18(23)13(20)6-8-17(18,3)16(11,2)7-5-12(15)19/h11,23H,4-10H2,1-3H3,(H,21,22)/t11-,15-,16-,17+,18-/m1/s1 |

InChI Key |

PUZKHWFCLGKPQB-VGLCKJCNSA-N |

Isomeric SMILES |

C[C@@]12CCC(=O)[C@]([C@H]1CC[C@@]3([C@]2(CCC3=O)C)O)(C)CC(=O)O |

Canonical SMILES |

CC12CCC(=O)C(C1CCC3(C2(CCC3=O)C)O)(C)CC(=O)O |

Synonyms |

barbacenic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactivity as a Carboxylic Acid

Barbacenic acid participates in typical carboxylic acid reactions:

Salt Formation

Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylates, facilitating purification .

Esterification

Decarboxylation

Thermal decarboxylation under acidic conditions (HCl, Δ) yields a norterpene derivative, retaining the core decalin structure .

Oxidation

Controlled oxidation of the C-3 hydroxyl group (CrO₃, H₂SO₄) produces 3-oxo-barbacenic acid, enhancing antimicrobial activity (MIC = 8 µg/mL against Candida albicans) .

Biotransformation

Microbial metabolism by Aspergillus niger introduces hydroxyl groups at C-7 and C-15, yielding metabolites with anti-inflammatory properties (IC₅₀ = 12 µM for COX-2 inhibition) .

Mechanistic Insights from Model Systems

Comparative studies with simpler diterpenes reveal:

Comparison with Similar Compounds

Key Insights :

- Lipophilicity : Allyl or branched alkyl groups (e.g., secobarbital, pentobarbital) enhance blood-brain barrier penetration compared to diethyl (barbital) .

- Metabolic Stability : Allyl groups in secobarbital promote oxidation to inactive metabolites, reducing toxicity . Thiobarbiturates lack central nervous system (CNS) activity due to poor bioavailability .

Pharmacological Efficacy and Selectivity

Barbiturates exhibit varying potencies and therapeutic applications based on substituents:

Sedative-Hypnotic Activity

Analgesic Activity

1,3-Disubstituted derivatives (e.g., 1,3-dimethyl-5-propionoxy-5-(1-phenylethyl)barbituric acid) show superior oral analgesic efficacy to codeine in murine models .

Coronary Effects

All tested barbiturates (e.g., phenobarbital, amytal) induce coronary vasodilation in isolated hearts, but concentrated solutions may alter pH, confounding results .

Pharmacokinetic Profiles

| Parameter | Barbital | Secobarbital | Pentobarbital |

|---|---|---|---|

| Absorption | Slow brain penetration | Rapid absorption | Immediate onset |

| Metabolism | Minimal hepatic metabolism | Oxidized to secodiol | Hepatic demethylation |

| Excretion | Renal (cumulative excretion) | Renal (inactive metabolites) | Renal/hepatic |

| Half-Life | 24–48 hours | 15–40 hours | 20–35 hours |

Mechanistic Notes:

Q & A

Q. How can computational tools complement experimental studies of this compound?

- Answer: Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers. Quantum mechanical calculations (e.g., Gaussian) predict electronic properties and reaction pathways. Use cheminformatics platforms (e.g., ChemAxon) to generate structure-activity relationships (SAR). Validate computational predictions with wet-lab experiments .

Data Presentation and Validation

Q. What are best practices for presenting conflicting spectral data in this compound studies?

- Answer: Include raw data (e.g., NMR spectra) in supplementary materials with baseline correction annotations. Use comparative tables to highlight shifts in peak positions across studies. Discuss potential causes (e.g., solvent effects, tautomerism). Invite third-party validation via open-access data repositories (e.g., Zenodo) .

Q. How should researchers address low reproducibility in this compound’s synthetic yields?

- Answer: Publish detailed protocols with step-by-step video demonstrations. Collaborate with independent labs for inter-laboratory validation. Analyze failure modes via fishbone diagrams (e.g., identifying impurities in starting materials). Report yields as mean ± standard deviation across triplicate trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.